molecular formula C15H15NO2S2 B2508342 3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 1159976-71-2

3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B2508342
CAS RN: 1159976-71-2
M. Wt: 305.41
InChI Key: AYIXBONFEYZKDO-UHFFFAOYSA-N
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Description

The compound "3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one" is a thiazolidinone derivative, which is a class of compounds known for their potential in medicinal chemistry. Thiazolidinones are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. They are of interest due to their diverse biological activities and applications in drug design.

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves the reaction of suitable precursors under specific conditions to form the core thiazolidinone ring. For example, the synthesis of a related compound with a thiopyrano[2,3-d]thiazole core was achieved using 5-Ethoxymethylidene-4-thioxo-2-thiazolidinone as a versatile building block under hetero-Diels–Alder reaction conditions, leading to compounds with high antitumor and moderate antiviral activity . Similarly, the synthesis of another thiazolidinone derivative involved the reaction of 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine with mercaptoacetic acid .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the orientation of the substituent phenyl rings and the conformation of the thiazolidinone ring. For instance, in the compound "3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one," the 4-methoxyphenyl ring is almost perpendicular to the thiadiazole ring, while the 4-fluorophenyl ring is nearly coplanar with the thiadiazole ring . This suggests that similar compounds, including the one , may exhibit varied conformations and orientations that could influence their biological activity.

Chemical Reactions Analysis

Thiazolidinone derivatives can participate in various chemical reactions due to the presence of reactive sites in their structure. The thiazolidinone ring itself can act as a nucleophile or electrophile in different chemical transformations. The specific reactions that "3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one" may undergo are not detailed in the provided papers, but it can be inferred that the presence of the methoxyphenyl group could influence its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. For example, the crystal and molecular structure of a related compound, "3-(2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)-2-(4-methylphenyl)-thiazolidin-4-one," was determined to crystallize in the orthorhombic system with specific cell parameters, and the molecule exhibited intermolecular hydrogen bonding . These properties are crucial for understanding the compound's stability, solubility, and potential interactions with biological targets.

Scientific Research Applications

Crystallography and Molecular Structure

The compound has been subject to crystallographic studies to understand its molecular structure better. Notable findings include the identification of intermolecular hydrogen bonds, which contribute to the compound's structural stability. The studies of similar compounds reveal orthorhombic and monoclinic systems with distinct space groups, demonstrating the versatility of the thiazolidinone framework in forming stable crystal structures (Doreswamy et al., 2009), (Iyengar et al., 2006).

Pharmacophore Development

Studies have explored the compound's role as a pharmacophore, particularly focusing on its potential as a substrate-specific inhibitor. Research into analogs of the compound has led to the discovery of modifications that significantly improve functional activities, such as inhibiting cell proliferation and inducing apoptosis (Li et al., 2009).

Antimicrobial Activities

The compound has been a precursor in synthesizing various derivatives with promising antimicrobial properties. Studies have shown the effectiveness of these derivatives against bacterial and fungal strains. This versatility in reacting with different reagents to produce a wide array of biologically active compounds highlights the compound's potential in developing new antimicrobial agents (Wardkhan et al., 2008).

Synthesis of Derivatives and Structure-Activity Relationships

Research has also focused on synthesizing the compound's derivatives and studying their structure-activity relationships. The compound's versatility allows for the creation of various derivatives, which have been evaluated for different biological activities, including antitumor and anti-inflammatory effects. These studies contribute to understanding the compound's role in medicinal chemistry and its potential applications in drug discovery (Horishny et al., 2017), (Lingappa et al., 2010).

properties

IUPAC Name

3-ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S2/c1-3-16-14(17)13(20-15(16)19)6-4-5-11-7-9-12(18-2)10-8-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIXBONFEYZKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC=CC2=CC=C(C=C2)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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